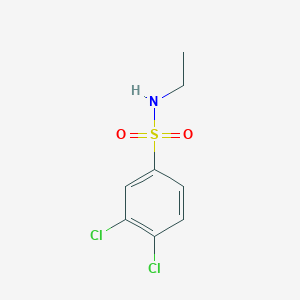![molecular formula C19H22N2O2 B5129917 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as HPPH, is a small molecule that has shown potential in various scientific research applications.
Wirkmechanismus
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone is a photosensitizer that absorbs light in the near-infrared region. Upon activation by light, 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone produces reactive oxygen species that can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has a high tumor-to-normal tissue ratio, meaning it preferentially accumulates in cancerous tissue compared to normal tissue. 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high tumor-to-normal tissue ratio, which allows for selective targeting of cancer cells. However, the use of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in PDT requires the use of light, which can be difficult to deliver to deep-seated tumors. In addition, the effectiveness of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in PDT can be limited by the depth of tissue penetration of light.
Zukünftige Richtungen
Some possible future directions for research on 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone include the development of more efficient delivery methods for light to deep-seated tumors, the optimization of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone dosing and administration, and the investigation of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone and its potential use in other scientific research applications beyond cancer treatment.
Synthesemethoden
The synthesis of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-hydroxybenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butane, followed by reduction with palladium on carbon. The resulting compound is then treated with acetic anhydride to yield 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, which is activated by light to produce reactive oxygen species that can kill cancer cells. 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use in fluorescence-guided surgery, where it can be used to identify cancerous tissue during surgery.
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)17-4-6-18(7-5-17)21-12-10-20(11-13-21)14-16-2-8-19(23)9-3-16/h2-9,23H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTACZYYOMVFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346696 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)

![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

